molecular formula C22H26N4O4 B4178731 N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide

N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide

Katalognummer B4178731
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: AKKXFUYDCQVJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide, also known as MNPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. MNPA has been studied extensively for its potential therapeutic applications in the treatment of drug addiction, depression, and other neurological disorders.

Wirkmechanismus

N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dopamine release in this pathway is associated with the reinforcing effects of drugs of abuse. By blocking the dopamine D3 receptor, this compound reduces dopamine release in the mesolimbic pathway, which may reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential therapeutic applications in the treatment of drug addiction. It has also been shown to have antidepressant-like effects in animal models of depression, suggesting that it may have potential applications in the treatment of depression. This compound has been found to have a low affinity for other dopamine receptors, indicating that it is a selective antagonist of the dopamine D3 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide in scientific research has several advantages, including its high potency and selectivity for the dopamine D3 receptor, its well-established synthesis method, and its ability to reduce drug-seeking behavior in animal models of addiction. However, this compound has some limitations, including its potential toxicity and the lack of clinical studies on its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide, including its potential therapeutic applications in the treatment of drug addiction, depression, and other neurological disorders. Further studies are needed to investigate the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to investigate the role of the dopamine D3 receptor in other physiological processes, such as metabolism and immune function. Overall, this compound represents a promising avenue for scientific research into the regulation of reward and motivation pathways in the brain and the development of new treatments for addiction and other neurological disorders.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, depression, and other neurological disorders. It has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This compound has been used in preclinical studies to investigate the role of the dopamine D3 receptor in drug addiction and to develop new treatments for addiction.

Eigenschaften

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c27-22(23-18-5-7-19(8-6-18)24-12-14-30-15-13-24)17-4-9-20(21(16-17)26(28)29)25-10-2-1-3-11-25/h4-9,16H,1-3,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKXFUYDCQVJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.